molecular formula C16H12ClN3O3 B3020160 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide CAS No. 1024188-92-8

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B3020160
CAS No.: 1024188-92-8
M. Wt: 329.74
InChI Key: OLYABEZZRUARAD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide backbone substituted at position 2 with a 4-chlorophenoxy group and at the amide nitrogen with a 5-methyl-1,2-oxazol-3-yl moiety.

The 4-chlorophenoxy group may enhance lipophilicity and target binding, while the oxazole ring could improve metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c1-10-9-14(20-23-10)19-15(21)13-3-2-8-18-16(13)22-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYABEZZRUARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 5-methyl-1,2-oxazole: This can be prepared through the cyclization of appropriate precursors such as 3-methyl-2-nitropropene and ethyl chloroformate.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 5-methyl-1,2-oxazole and pyridine-3-carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Source
2-(4-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide C₁₆H₁₃ClN₂O₃ 316.75 g/mol - 4-Chlorophenoxy (C₆H₄ClO) at pyridine C2
- 5-Methyl-1,2-oxazol-3-yl amide
ATF4 inhibition (cancer therapy)
2-(4-Chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethylazetidin-3-yl)methyl)acetamide C₂₁H₂₁Cl₂N₂O₃ 435.31 g/mol - Dual 4-chlorophenoxy groups
- Azetidine-containing side chain
ATF4 inhibition (cancer therapy)
2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide C₂₀H₂₂F₂N₂O 356.40 g/mol - Difluoromethyl at pyridine C2
- Indan-derived amide
Undisclosed (patented small-molecule therapeutics)
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide C₂₄H₂₂ClN₃O₃S 475.97 g/mol - Sulfonamido linker
- Diphenylmethyl group
Building block for drug discovery

Key Structural and Functional Insights:

Core Modifications: The target compound’s pyridine-3-carboxamide core is shared with the difluoromethyl-substituted analogs in .

Amide Substituent Diversity :

  • The 5-methyl-1,2-oxazol-3-yl group in the target compound contrasts with the azetidine-acetamide side chain in . The oxazole’s compact heterocyclic structure likely improves metabolic stability, whereas the azetidine derivative’s flexibility may optimize target interactions at the cost of solubility.

Linker Variations :

  • The sulfonamido linker in introduces a polar sulfonyl group, which may increase solubility but reduce membrane permeability compared to the carboxamide group in the target compound.

Therapeutic Implications: Compounds targeting ATF4 () share the 4-chlorophenoxy motif, suggesting this group is critical for inhibitory activity. In contrast, the indan-substituted analogs in may prioritize different biological targets due to their bulkier, lipophilic substituents.

Physicochemical Properties: The target compound’s molecular weight (316.75 g/mol) and moderate lipophilicity (from the chlorophenoxy group) align with Lipinski’s rules for oral bioavailability. The higher molecular weight of the azetidine derivative (435.31 g/mol, ) could challenge its drug-likeness.

Biological Activity

Overview

2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a synthetic compound with diverse biological activities. Its structure includes a chlorophenoxy group and an oxazole moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
IUPAC Name 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
Molecular Formula C16H12ClN3O3
Molecular Weight 329.75 g/mol
CAS Number 1024188-92-8
Purity >90%

The biological activity of 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The chlorophenoxy group can inhibit specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
  • Receptor Modulation : The oxazole ring enhances binding affinity to certain receptors, which may lead to altered cellular signaling pathways.
  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress and inflammation, which are critical in neurodegenerative diseases.

Antimicrobial Properties

Research has shown that compounds similar to 2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide exhibit significant antimicrobial activity. This is particularly relevant in the development of new antibiotics:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

  • Cell Line Studies : In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Neuroprotective Effects

Recent studies highlight the neuroprotective potential of this compound:

  • Inflammation Reduction : It has been shown to reduce the release of pro-inflammatory cytokines in microglial cells, suggesting a role in mitigating neuroinflammation associated with conditions like Parkinson's disease .

Case Studies and Research Findings

  • Neuroinflammation Study :
    • A study investigated the effects of a related compound on microglial activation and neuroinflammation. Results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines following treatment, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Activity Assessment :
    • In vitro assays demonstrated that the compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

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